N'-[(1E)-1-(5-Methyl-2-furyl)ethylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide
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Overview
Description
N’-[(1E)-1-(5-Methyl-2-furyl)ethylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a furan ring, a trichlorophenoxy group, and an acetohydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(5-Methyl-2-furyl)ethylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide typically involves the condensation of 5-methyl-2-furaldehyde with 2-(2,4,6-trichlorophenoxy)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may also be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(5-Methyl-2-furyl)ethylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The trichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced hydrazides.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
N’-[(1E)-1-(5-Methyl-2-furyl)ethylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(5-Methyl-2-furyl)ethylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-1-(2-Furyl)ethylidene]-3-(5-Methyl-2-Thienyl)-1H-Pyrazole-5-Carbohydrazide
- 3-[1-(2-Furanyl)ethylideneamino]-N-methyl-4-thiophen-2-yl-2-thiazolimine
Uniqueness
N’-[(1E)-1-(5-Methyl-2-furyl)ethylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H13Cl3N2O3 |
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Molecular Weight |
375.6 g/mol |
IUPAC Name |
N-[(E)-1-(5-methylfuran-2-yl)ethylideneamino]-2-(2,4,6-trichlorophenoxy)acetamide |
InChI |
InChI=1S/C15H13Cl3N2O3/c1-8-3-4-13(23-8)9(2)19-20-14(21)7-22-15-11(17)5-10(16)6-12(15)18/h3-6H,7H2,1-2H3,(H,20,21)/b19-9+ |
InChI Key |
LNGVLOXETUDGTC-DJKKODMXSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C(=N/NC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl)/C |
Canonical SMILES |
CC1=CC=C(O1)C(=NNC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl)C |
Origin of Product |
United States |
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